1-(1-Pyrenyl)ethanol 1-(1-Pyrenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 65954-42-9
VCID: VC20798240
InChI: InChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3
SMILES: CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O
Molecular Formula: C18H14O
Molecular Weight: 246.3 g/mol

1-(1-Pyrenyl)ethanol

CAS No.: 65954-42-9

Cat. No.: VC20798240

Molecular Formula: C18H14O

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Pyrenyl)ethanol - 65954-42-9

Specification

CAS No. 65954-42-9
Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
IUPAC Name 1-pyren-1-ylethanol
Standard InChI InChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3
Standard InChI Key LFCWFVPSUMBNQM-UHFFFAOYSA-N
SMILES CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O
Canonical SMILES CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Introduction

Chemical Structure and Properties

Molecular Information

1-(1-Pyrenyl)ethanol, also known as α-Methyl-1-pyrenemethanol, is an organic compound with the molecular formula C18H14O and a molecular weight of 246.3 grams per mole . The compound is identified by the CAS registry number 65954-42-9 . It contains a hydroxyl group attached to a chiral carbon atom, which is bonded to a methyl group and a pyrene moiety. This structure classifies it as a secondary benzylic alcohol with the pyrene aromatic system providing distinctive chemical and spectroscopic properties.

The compound has several synonyms in scientific literature:

  • 1-HYDROXYETHYLPYRENE

  • α-Methyl-1-pyreneMethanol

  • 1-pyren-1-ylethanol

  • 1-Pyrenemethanol, α-methyl-

Physical Properties

1-(1-Pyrenyl)ethanol exhibits physical properties that are characteristic of aromatic alcohols with extensive conjugated systems. The following table summarizes the key physical properties of the compound:

PropertyValueNote
Boiling Point329.31°CRough estimate
Density1.1067 g/cm³Rough estimate
Refractive Index1.4500Estimate
Physical StateSolidBased on similar compounds
SolubilityLimited water solubility; soluble in organic solventsTypical for aromatic alcohols

Table 1: Physical properties of 1-(1-Pyrenyl)ethanol

Spectroscopic Data

Spectroscopic analysis provides critical structural information about 1-(1-Pyrenyl)ethanol. Nuclear Magnetic Resonance (NMR) data reveals the specific arrangement of atoms within the molecule:

¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at:

  • δ = 8.32 (d, J = 9.3 Hz, 1 H, ArH)

  • δ = 8.22 (d, J = 8.0 Hz, 1 H, ArH)

  • δ = 8.18 (d, J = 7.2 Hz, 3 H, ArH)

  • δ = 8.09 (d, J = 9.3 Hz, 1 H, ArH)

  • δ = 8.04 (s, 2 H, ArH)

  • δ = 8.0 (t, J = 7.6 Hz, 3 H, ArH)

  • δ = 5.96 (q, J = 6.4 Hz, 1 H, OCHCH₃)

  • δ = 2.15 (s, 1 H, OH)

  • δ = 1.77 (d, J = 6.4 Hz, 1 H, CH₃)

¹³C NMR (CDCl₃, 101 MHz) shows signals at:

  • δ = 139.07 (s), 131.37 (s), 130.64 (s), 130.62 (s)

  • δ = 127.62 (CH), 127.48 (CH), 127.23 (s), 127.19 (CH)

  • δ = 125.94 (CH), 125.24 (CH), 125.12 (CH), 125.03 (CH)

  • δ = 124.91 (s), 124.83 (s), 122.547 (CH), 122.40 (CH)

  • δ = 67.34 (CH), 25.08 (CH₃)

High-resolution mass spectrometry (HRMS) data shows:

  • Calculated for C₁₈H₁₄O: 246.1045

  • Found: 246.1040

Synthesis Methods

Synthesis from 1-Pyrenecarboxaldehyde

The primary synthetic route to 1-(1-Pyrenyl)ethanol involves the reaction of 1-pyrenecarboxaldehyde with methylmagnesium bromide. This Grignard reaction is a standard approach for introducing a methyl group to an aldehyde, resulting in a secondary alcohol formation .

Reaction Conditions and Yield

The detailed synthesis procedure involves specific reaction conditions to optimize yield and purity:

  • A solution of 1-pyrenaldehyde (2.46 g, 10.7 mmol) is prepared in anhydrous tetrahydrofuran (30 mL).

  • A 3 M solution of methylmagnesium bromide in tetrahydrofuran (8 mL, 14 mmol) is added under nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • After completion, saturated aqueous ammonium chloride (10 mL) is added, and the resulting mixture is extracted with dichloromethane (2 × 30 mL).

  • The combined organic layers are washed with brine (2 × 20 mL) and dried over anhydrous magnesium sulfate.

  • After solvent removal under reduced pressure, the resulting solid is recrystallized from n-hexane.

  • The purification yields 1-(1-pyrenyl)ethanol as white prismatic crystals with a yield of 85% (2.27 g, 9.15 mmol) .

This synthesis route demonstrates high efficiency with a good yield, making it a practical method for laboratory-scale preparation of the compound.

Applications

Role in Mercury Sensor Development

One of the most significant applications of 1-(1-Pyrenyl)ethanol is in the development of colorimetric and fluorescent ratiometric mercury sensors . This application leverages the unique fluorescent properties of the pyrene moiety, which can be modulated upon interaction with mercury ions. The compound serves as a precursor in the synthesis of more complex molecular architectures designed specifically for mercury detection.

The incorporation of 1-(1-Pyrenyl)ethanol into sensor molecules enables:

  • High sensitivity for mercury ion detection

  • Colorimetric responses visible to the naked eye

  • Ratiometric fluorescent measurements for quantitative analysis

  • Selective detection even in complex matrices

Environmental and Biological Applications

The mercury sensors developed using 1-(1-Pyrenyl)ethanol have important applications in both environmental monitoring and biological systems :

  • Environmental applications include:

    • Monitoring mercury levels in natural water bodies

    • Detection of mercury contamination in soil samples

    • Quality control in industrial effluents

    • Environmental compliance testing

  • Biological applications encompass:

    • Measurement of mercury bioaccumulation in tissues

    • Cellular imaging of mercury distribution

    • Toxicological studies of mercury exposure

    • Biochemical research on mercury-protein interactions

These applications highlight the importance of 1-(1-Pyrenyl)ethanol in addressing the significant global concern regarding mercury pollution and its impact on ecosystems and human health.

Toxicological Profile

Mutagenicity Studies

Research has revealed important toxicological properties of 1-(1-Pyrenyl)ethanol, particularly regarding its mutagenic potential. Studies have tested this compound for mutagenicity in Salmonella typhimurium TA98 in the presence of hepatic cytosol from rats and 3'-phosphoadenosine-5'-phosphosulfate, which serves as a cofactor for sulfotransferases .

The findings indicate that 1-(1-Pyrenyl)ethanol (abbreviated as 1-HEP in the research literature) is activated to a mutagen under these specific conditions. This represents the first documented observation of mutagenic activity for this compound . The activation involves metabolic processes that likely convert the alcohol to reactive intermediates capable of inducing mutations.

Sex-Dependent Activation Differences

An intriguing aspect of 1-(1-Pyrenyl)ethanol's toxicological profile is the sex-dependent difference in its metabolic activation. Research has revealed that this compound is more efficiently activated by hepatic cytosol from female rats than by preparations from male rats, with a 2.6- to 8-fold difference in activation efficiency .

This sex-dependent difference in activation suggests:

  • Differential expression or activity of sulfotransferase enzymes between males and females

  • Potential variations in metabolism and toxicity based on sex

  • Important considerations for risk assessment and safety evaluations

The table below summarizes the comparative activation of 1-(1-Pyrenyl)ethanol and related compounds:

CompoundActivation by Female CytosolActivation by Male CytosolFold Difference (F/M)
1-(1-Pyrenyl)ethanol (1-HEP)HigherLower2.6-8 fold
3-OH-H2-CPcdPHigherLower2.6-8 fold
6-HEBPSignificant but weakInactiveSignificant
4H-cyclo-penta[def]chrysen-4-olLowerHigher0.25 (4-fold M/F)

Table 2: Sex-dependent differences in the activation of 1-(1-Pyrenyl)ethanol and related compounds

These findings highlight the complexity of xenobiotic metabolism and the importance of considering sex-based differences in toxicological assessments.

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